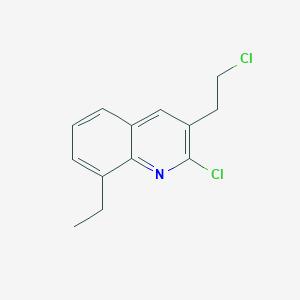![molecular formula C35H24O B15173221 4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL CAS No. 920986-67-0](/img/structure/B15173221.png)
4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol is a complex organic compound that belongs to the class of anthracene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Métodos De Preparación
The synthesis of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving naphthalene derivatives.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a host material in OLEDs due to its excellent thermal stability and suitable electronic properties.
Photovoltaic Devices: It is also explored for use in organic photovoltaic cells, where its ability to transport charge efficiently is beneficial.
Biological Research: In biological research, it can be used as a fluorescent probe due to its strong luminescence properties.
Material Science: The compound is studied for its potential in developing new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol in electronic applications involves its ability to transport electrons and holes efficiently. The compound’s molecular structure allows for effective π-conjugation, facilitating charge transfer processes. In OLEDs, it acts as a host material, balancing the injection and transport of electrons and holes, leading to efficient light emission .
Comparación Con Compuestos Similares
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol can be compared with other anthracene-based compounds such as:
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA): Similar in structure but with different substituents, leading to variations in electronic properties.
1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: This compound has a dibenzofuran moiety, which affects its thermal and electronic properties.
4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt): Contains carbazole groups, influencing its photophysical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall properties.
Propiedades
Número CAS |
920986-67-0 |
|---|---|
Fórmula molecular |
C35H24O |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
4-[10-(4-methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol |
InChI |
InChI=1S/C35H24O/c1-22-18-19-31(24-11-3-2-10-23(22)24)34-27-14-6-8-16-29(27)35(30-17-9-7-15-28(30)34)32-20-21-33(36)26-13-5-4-12-25(26)32/h2-21,36H,1H3 |
Clave InChI |
MSSRGPXXBLSSBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)

![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
